1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a chlorophenyl group at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₆H₁₁ClN₂O₂, with a molecular weight of 298.72 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Structure
3D Structure
Properties
CAS No. |
618102-00-4 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(16(20)21)10-13(18-19)11-6-2-1-3-7-11/h1-10H,(H,20,21) |
InChI Key |
CYRDEXQRDDHLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and phenylhydrazine.
Formation of Hydrazone: 2-chlorobenzaldehyde reacts with phenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Carboxylation: The resulting pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using advanced catalysts and solvents.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted pyrazoles, and esters.
Scientific Research Applications
Anti-inflammatory Properties
The pyrazole ring structure is known for its anti-inflammatory properties. Research indicates that derivatives of pyrazole, including 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, exhibit significant inhibition of inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins that mediate inflammation .
Anticancer Activity
The compound has shown promising anticancer activity across various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from pyrazole scaffolds have been evaluated for their cytotoxic effects on A549 lung cancer cells, with some derivatives exhibiting IC values as low as 0.39 µM against HCT116 cancer cell lines .
Mechanism Insights
The anticancer effects are often attributed to the modulation of key signaling pathways involved in cell proliferation and survival. Specifically, pyrazole derivatives can inhibit kinases such as Aurora-A and CDK2, which play pivotal roles in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in malignant cells .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A recent study synthesized various derivatives of this compound and evaluated their anticancer potential. The results indicated that certain derivatives had enhanced potency against multiple cancer cell lines compared to standard treatments like doxorubicin. For example, one derivative exhibited an IC value of 0.01 µM against MCF7 breast cancer cells, demonstrating significant therapeutic potential .
Study 2: Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory effects of the compound in animal models of inflammation. The study measured the reduction in edema and inflammatory markers following administration of the compound. Results showed a marked decrease in paw edema in treated animals compared to controls, reinforcing the compound's potential as an anti-inflammatory agent .
Comparative Data Table
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 26 | Induction of apoptosis |
| Anticancer | HCT116 | 0.39 | Inhibition of Aurora-A kinase |
| Anticancer | MCF7 | 0.01 | Inhibition of CDK2 |
| Anti-inflammatory | Rat model (paw edema) | N/A | Inhibition of COX enzymes |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally analogous pyrazole-carboxylic acid derivatives:
Electronic and Steric Effects
Halogen Substituents :
- The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 2-fluorophenyl (stronger electron withdrawal) . This impacts acidity, with the carboxylic acid group in the fluorinated analog being more acidic.
- Compounds with multiple halogens (e.g., 2,4-dichloro-5-fluorophenyl in ) exhibit increased lipophilicity, making them less soluble in water but more membrane-permeable .
Bulkier Substituents :
Crystal Structure and Hydrogen Bonding
Biological Activity
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₆H₁₁ClN₂O₂
- Molecular Weight : 298.73 g/mol
- CAS Number : 55042-89-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and antiviral agent. The following sections detail these activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to the pyrazole structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study comparing various pyrazole derivatives, this compound demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. A study involving the synthesis of pyrazole derivatives reported that modifications at specific positions enhanced their antibacterial activity, with some derivatives exhibiting significant inhibition against resistant strains .
Antiviral Activity
Antiviral properties have been documented for related pyrazole compounds, particularly against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV). The mechanism of action is believed to involve the inhibition of viral replication and interference with viral entry into host cells. In vitro studies have shown that certain pyrazole derivatives can reduce viral titers significantly, suggesting potential for therapeutic applications in viral infections .
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Comparable to indomethacin | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antiviral | Significant reduction in HSV and HAV titers |
Case Studies and Research Findings
- Anti-inflammatory Study : A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced edema models in rats. The findings indicated that this compound significantly reduced inflammation markers compared to controls .
- Antimicrobial Efficacy : In vitro tests were conducted on synthesized pyrazole derivatives against multiple bacterial strains. The study highlighted that certain structural modifications led to enhanced activity against resistant bacterial strains, with the compound achieving notable results against Klebsiella pneumoniae as well .
- Antiviral Potential : Research focusing on the antiviral capabilities of pyrazole derivatives found that several compounds showed promising results against HSV and HAV in cell culture assays, with this compound being among the most effective .
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer: A robust synthesis involves multi-step coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling can introduce aryl groups to the pyrazole core. Key steps include:
- Dissolving intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/water.
- Adding aryl boronic acids with K₃PO₄ and Pd(PPh₃)₄ as catalysts under inert conditions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the carboxylic acid after ester hydrolysis.
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/phenyl groups) and carboxylic acid protons (broad peak ~δ 12–13 ppm). Carbonyl (C=O) appears at ~δ 165–170 ppm .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- Mass Spectrometry : Exact mass (m/z) should match the molecular formula (C₁₆H₁₁ClN₂O₂; calculated 298.05 Da) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. How to optimize solubility for in vitro assays?
Methodological Answer:
- Test polar aprotic solvents (DMSO, DMF) for initial dissolution.
- For aqueous buffers, adjust pH to deprotonate the carboxylic acid (pKa ~4–5) and use co-solvents (e.g., 10% PEG-400) to enhance solubility .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for structural confirmation?
Methodological Answer:
- Perform single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles. For example, confirm the dihedral angle between chlorophenyl and pyrazole rings (typically 15–30°) .
- Compare experimental data with computational models (DFT calculations) to validate torsional strain or hydrogen-bonding networks .
Q. What computational strategies predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., COX-2 for anti-inflammatory activity). Focus on the carboxylic acid group’s role in hydrogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with bioactivity data to guide derivative design .
Q. How to address discrepancies in NMR spectral assignments?
Methodological Answer:
Q. How to design derivatives for enhanced anticancer activity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., NO₂ at the phenyl ring) to increase electrophilicity and DNA intercalation potential.
- Replace the chlorophenyl group with fluorophenyl to improve metabolic stability (see SAR studies in ).
Q. What methodologies validate the compound’s mechanism of action in anti-inflammatory studies?
Methodological Answer:
- ELISA/Western Blot : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
- Kinase Assays : Test inhibition of MAPK or NF-κB pathways, with IC₅₀ calculations using dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
